Fgfr3-IN-4
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Overview
Description
Fgfr3-IN-4 is a small molecule inhibitor targeting the fibroblast growth factor receptor 3 (FGFR3). FGFR3 is a member of the receptor tyrosine kinase family, which plays a crucial role in cell proliferation, differentiation, and survival. Abnormal activation of FGFR3 is implicated in various cancers, including bladder cancer and multiple myeloma .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Fgfr3-IN-4 typically involves multiple steps, including the formation of key intermediates and final coupling reactions. Specific synthetic routes and reaction conditions are often proprietary and detailed in scientific literature or patents. Common methods include the use of palladium-catalyzed coupling reactions, amide bond formations, and selective functional group modifications .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
Fgfr3-IN-4 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or removal of hydrogen.
Reduction: Involves the addition of hydrogen or removal of oxygen.
Substitution: Involves the replacement of one functional group with another
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific functional groups present in this compound and the reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
Fgfr3-IN-4 has a wide range of scientific research applications, including:
Mechanism of Action
Fgfr3-IN-4 exerts its effects by binding to the ATP-binding site of FGFR3, thereby inhibiting its kinase activity. This inhibition prevents the phosphorylation of downstream signaling proteins, ultimately leading to the suppression of cell proliferation and survival. The molecular targets and pathways involved include the MAPK/ERK and PI3K/AKT signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to Fgfr3-IN-4 include other FGFR inhibitors such as:
Erdafitinib: A pan-FGFR inhibitor approved for the treatment of urothelial carcinoma.
Infigratinib: An FGFR1-3 inhibitor used in clinical trials for various cancers.
Pemigatinib: An FGFR1-3 inhibitor approved for the treatment of cholangiocarcinoma.
Uniqueness
This compound is unique in its selectivity for FGFR3, which may result in fewer off-target effects compared to pan-FGFR inhibitors. This selectivity makes it a valuable tool for studying FGFR3-specific signaling and for developing targeted therapies with potentially improved safety profiles .
Properties
Molecular Formula |
C26H24ClN7O |
---|---|
Molecular Weight |
486.0 g/mol |
IUPAC Name |
4-[4-[3-chloro-4-[(1R)-1-(2-cyanophenyl)ethoxy]pyrazolo[1,5-a]pyridin-6-yl]-5-methylpyrazol-1-yl]piperidine-1-carbonitrile |
InChI |
InChI=1S/C26H24ClN7O/c1-17-23(13-31-34(17)21-7-9-32(16-29)10-8-21)20-11-25(26-24(27)14-30-33(26)15-20)35-18(2)22-6-4-3-5-19(22)12-28/h3-6,11,13-15,18,21H,7-10H2,1-2H3/t18-/m1/s1 |
InChI Key |
KBCMVZNCBWKZQE-GOSISDBHSA-N |
Isomeric SMILES |
CC1=C(C=NN1C2CCN(CC2)C#N)C3=CN4C(=C(C=N4)Cl)C(=C3)O[C@H](C)C5=CC=CC=C5C#N |
Canonical SMILES |
CC1=C(C=NN1C2CCN(CC2)C#N)C3=CN4C(=C(C=N4)Cl)C(=C3)OC(C)C5=CC=CC=C5C#N |
Origin of Product |
United States |
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